3,5-Diisopropylphenol
CAS No.: 26886-05-5
Cat. No.: VC21111250
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26886-05-5 |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 3,5-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3 |
| Standard InChI Key | YYOQJBLGFMMRLJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC(=C1)O)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1)O)C(C)C |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 3,5-di(propan-2-yl)phenol |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| InChI | InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3 |
| InChI Key | YYOQJBLGFMMRLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1)O)C(C)C |
| CAS Numbers | 26886-05-5, 3374-41-2 |
The compound possesses a distinctive chemical structure with the hydroxyl group and two isopropyl substituents arranged in a specific pattern around the aromatic ring. This structural arrangement influences its reactivity, solubility, and interaction with biological systems.
Physical and Chemical Properties
3,5-Diisopropylphenol exhibits physical and chemical properties that are characteristic of substituted phenols while also displaying unique attributes due to its specific substitution pattern. Understanding these properties is essential for predicting its behavior in various applications and reaction conditions.
Chemical Reactivity
The reactivity of 3,5-Diisopropylphenol is primarily determined by the hydroxyl group and the aromatic ring. The phenolic hydroxyl group can undergo various reactions including:
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Esterification with carboxylic acids or acid chlorides
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Etherification with alkyl halides
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Oxidation to form corresponding quinones
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Hydrogen bonding with appropriate donors or acceptors
The aromatic ring, although somewhat deactivated toward electrophilic substitution at positions 2, 4, and 6 due to the presence of isopropyl groups at positions 3 and 5, can still participate in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.
Mechanism of Action and Biological Activity
3,5-Diisopropylphenol demonstrates significant biological activity through various mechanisms, making it relevant in pharmacological and biochemical contexts. Its structural similarity to propofol suggests potential anesthetic properties, while its phenolic nature contributes to antioxidant capabilities.
Target and Mode of Action
The primary target of 3,5-Diisopropylphenol appears to be the GABA-A receptor, where it acts as a positive modulator of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction primarily affects the GABAergic pathway, resulting in decreased neuronal activity that can lead to sedation, hypnosis, and anesthesia. As a lipophilic weak acid, the compound's pharmacokinetic properties allow it to distribute effectively through lipid membranes, contributing to its biological activity.
Antioxidant Properties
Synthesis and Preparation Methods
Several synthetic approaches have been developed for the preparation of 3,5-Diisopropylphenol, catering to both laboratory-scale research and industrial production. These methods typically involve specific reaction conditions to ensure selective substitution at the desired positions.
Laboratory Synthesis
One common synthetic route for 3,5-Diisopropylphenol involves the alkylation of phenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The reaction conditions must be carefully controlled to ensure selectivity for the 3,5-disubstituted product over other possible isomers.
Another documented method involves the acid-catalyzed cleavage of the trihydroperoxide of 1,3,5-triisopropylbenzene, which yields 3,5-Diisopropylphenol alongside other phenolic compounds. This approach provides an alternative pathway when direct alkylation presents selectivity challenges.
Industrial Production
In industrial settings, 3,5-Diisopropylphenol is produced through similar alkylation processes but optimized for larger scales. The reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow reactors are often employed, along with advanced separation techniques such as distillation and crystallization to purify the final product. These industrial methods focus on efficiency, cost-effectiveness, and minimizing environmental impact while maintaining product quality.
Chemical Reactions Analysis
3,5-Diisopropylphenol participates in various chemical reactions that are characteristic of phenolic compounds, with some modifications due to the presence of the isopropyl substituents.
Types of Reactions
The compound undergoes several types of chemical reactions, including:
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Oxidation: 3,5-Diisopropylphenol can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: Reduction reactions can convert it to more saturated compounds. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for these transformations.
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Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the phenol ring. The isopropyl groups direct these substitutions to specific positions on the aromatic ring.
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Hydroxyl Reactions: The phenolic hydroxyl group can undergo various reactions including esterification, etherification, and hydrogen bonding.
Reaction Products
The reactions of 3,5-Diisopropylphenol typically yield:
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Oxidation Products: Quinones and other oxidized phenolic compounds that can serve as intermediates in the synthesis of more complex molecules.
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Reduction Products: Saturated phenolic derivatives with modified ring structures or functional groups.
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Substitution Products: Halogenated, nitrated, or otherwise functionalized derivatives of the parent compound, which may exhibit altered physical and biological properties.
These reaction products are of interest in organic synthesis as building blocks for more complex molecules with potential applications in pharmaceuticals and materials science.
Applications in Scientific Research
3,5-Diisopropylphenol has found applications in various areas of scientific research, leveraging its unique chemical and biological properties.
Chemical Research
In the field of chemistry, 3,5-Diisopropylphenol serves as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions. Its defined structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies. The compound has been identified as a key intermediate in the synthesis of functionalized alkoxy-tethered N-heterocyclic carbene ligands, which are crucial in developing active catalysts for Buchwald-Hartwig aminations—important reactions for forming carbon-nitrogen bonds in organic synthesis.
Biological Research
In biological research, 3,5-Diisopropylphenol serves as a model compound for studying enzyme interactions and metabolic pathways. Its structural resemblance to propofol makes it valuable for research into anesthetic mechanisms and the development of novel anesthetic agents. Additionally, its antioxidant properties make it useful in studies investigating oxidative stress and cellular protection mechanisms.
Analytical Applications
The compound has applications in analytical chemistry, particularly in the development of detection and quantification methods for phenolic compounds in complex matrices. A robust method for quantifying 3,5-Diisopropylphenol in fish tissue involves simultaneous steam distillation-extraction (SDE) followed by analysis with Gas Chromatography/Mass Spectrometry (GC/MS). This approach achieves high recovery rates (>95%) and enables detection limits as low as 0.5 ppb in a 20g sample.
Occurrence and Natural Sources
While 3,5-Diisopropylphenol is primarily known as a synthetic compound, it has been identified in natural sources as well.
Natural Occurrence
3,5-Diisopropylphenol has been identified as a significant component in the essential oil extracted from the leaves of Cinnamomum javanicum, a plant belonging to the Lauraceae family. This natural occurrence suggests potential ecological roles for the compound, possibly in plant defense mechanisms or signaling. The presence of this compound in natural sources also raises interest in its potential ethnobotanical applications and ecological significance.
Environmental Considerations
The compound's presence in natural ecosystems, combined with its potential toxicity to aquatic organisms, highlights the importance of environmental monitoring and risk assessment. Studies have shown that 3,5-Diisopropylphenol displays toxicity to rainbow trout in laboratory settings, with an EC50 value (the concentration causing 50% mortality in a population) determined to be 2 × 10⁻³ mM. This toxicological profile, while less severe than some of its isomers, necessitates careful consideration in environmental contexts, particularly in aquatic ecosystems.
Comparison with Similar Compounds
3,5-Diisopropylphenol belongs to a family of substituted phenols, and comparing it with structural analogs provides insight into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with 3,5-Diisopropylphenol, including:
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2,6-Diisopropylphenol (Propofol): A widely used intravenous anesthetic agent with a different substitution pattern of isopropyl groups.
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2,4-Diisopropylphenol: An isomer with distinct chemical properties due to the different positions of the isopropyl substituents.
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2,5-Diisopropylphenol: Another isomeric form with potentially different biological activities and chemical properties .
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2-Isopropylphenol: A simpler derivative with only one isopropyl group, which may exhibit different potency in biological systems.
Comparative Properties
The specific substitution pattern in 3,5-Diisopropylphenol imparts distinct chemical and biological properties compared to its isomers. Its ability to modulate GABA receptors makes it particularly valuable in medical applications, although with potentially different potency and pharmacokinetic profiles than its isomers. The position of the isopropyl groups affects electronic distribution in the molecule, influencing properties such as acidity of the hydroxyl group, reactivity toward electrophilic substitution, and interaction with biological receptors.
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